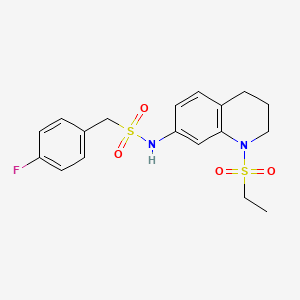

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide

Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a methanesulfonamide moiety linked to a 4-fluorophenyl ring. The ethylsulfonyl group may enhance metabolic stability, while the 4-fluorophenyl moiety could improve binding affinity through hydrophobic and electronic effects.

Properties

IUPAC Name |

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-7-10-17(12-18(15)21)20-26(22,23)13-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVULMMFYTVYZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves several steps:

Formation of the tetrahydroquinoline ring: : Starting from an appropriate aniline derivative, the tetrahydroquinoline core is formed through catalytic hydrogenation or other reduction methods.

Ethylsulfonyl addition: : The next step introduces the ethylsulfonyl group, often using an ethylsulfonyl chloride reagent in the presence of a base.

Methanesulfonamide linkage: : The final step attaches the methanesulfonamide moiety through nucleophilic substitution reactions, incorporating the 4-fluorophenyl group under controlled conditions.

Industrial Production Methods: In an industrial setting, the production process might be streamlined to maximize yield and efficiency. This could involve optimizing reaction times, temperatures, and solvent systems, as well as employing continuous flow techniques to enhance scalability.

Chemical Reactions Analysis

Oxidation: : The compound can undergo oxidation reactions, particularly affecting the tetrahydroquinoline ring or the ethylsulfonyl group.

Reduction: : Selective reduction of the compound could target the sulfonyl groups, altering the compound's chemical behavior.

Substitution: : Various substituents on the tetrahydroquinoline or 4-fluorophenyl groups can be replaced through nucleophilic or electrophilic substitution reactions.

Oxidizing agents: : Potassium permanganate, chromium trioxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Substituting agents: : Halides, organometallic reagents under acidic or basic conditions.

Major Products: The primary products of these reactions depend on the targeted functional groups and the conditions employed. For instance, oxidizing the tetrahydroquinoline ring can yield quinoline derivatives, while substitution reactions can produce varied analogs with potential therapeutic properties.

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide has versatile applications:

Chemistry: : Useful as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: : Investigated for its interactions with biological systems, potentially influencing cell signaling pathways.

Medicine: : Explored for its pharmacological properties, including its role as a potential therapeutic agent.

Industry: : Applied in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets:

Molecular Targets: : Proteins, enzymes, or receptors within cells.

Pathways: : The compound can modulate signaling pathways, influencing cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Compound 43 : (S)-4-(4-Fluorophenyl)-N-(5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-yl)piperazine-1-carboxamide ()

- Core Structure: Tetrahydronaphthalene (vs. tetrahydroquinoline in the target compound).

- Functional Groups :

- 4-Fluorophenyl group (shared with the target compound).

- Piperazine carboxamide (vs. dual sulfonamide groups in the target compound).

- Synthesis : Prepared via coupling of a tetrahydronaphthalen-2-amine with 1-(4-fluorophenyl)piperazine, yielding 74% purity and HPLC purity of 95.5%.

- Implications : The shared 4-fluorophenyl group may suggest overlapping binding motifs, but the carboxamide vs. sulfonamide distinction likely alters solubility, target selectivity, and metabolic pathways.

Sulfonamide-Based Agrochemicals

Tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and Dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) ():

- Core Structure : Methanesulfonamide/sulfenamide (vs. dual sulfonamides in the target compound).

- Functional Groups: Dichlorofluoroalkyl groups (absent in the target compound). Dimethylamino sulfonyl substituents (vs. ethylsulfonyl in the target compound).

- Applications : Broad-spectrum fungicides and pesticides.

- Implications: The target compound lacks the dichlorofluoroalkyl groups critical for pesticidal activity in tolylfluanid/dichlofluanid, suggesting divergent applications. Its ethylsulfonyl group may reduce volatility compared to dimethylamino substituents.

Comparative Data Table

Key Research Findings

Role of Fluorophenyl Groups : Both the target compound and Compound 43 incorporate a 4-fluorophenyl group, which is associated with enhanced binding to hydrophobic pockets in biological targets (e.g., enzymes, receptors).

Sulfonamide vs. Carboxamide : Sulfonamides (target compound) generally exhibit higher metabolic stability and acidity (pKa ~10) compared to carboxamides (pKa ~15), influencing pharmacokinetics.

Agrochemical vs. Pharma Design : The dichlorofluoroalkyl groups in tolylfluanid are critical for pesticidal activity but are absent in the target compound, suggesting the latter may prioritize human safety profiles.

Limitations and Contradictions

- Missing Data: No direct evidence on the target compound’s synthesis, bioactivity, or toxicity limits definitive comparisons.

- Structural Speculation : Comparisons rely on functional group trends rather than experimental data for the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.